(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a quinoline ring, along with a phenylprop-2-en-1-one moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Aldol Condensation: The final step involves the aldol condensation of the brominated quinoline derivative with benzaldehyde to form the this compound.
Chemical Reactions Analysis
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases and cancer.
Industry: It may find applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit heme polymerase in Plasmodium parasites.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, often studied for their potential as antimicrobial agents.
Quinoline-based Fluorophores: Used in fluorescence imaging and sensing applications due to their unique photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and phenylprop-2-en-1-one moieties, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO/c1-17-24(23(28)15-12-18-8-4-2-5-9-18)25(19-10-6-3-7-11-19)21-16-20(26)13-14-22(21)27-17/h2-16H,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIJBVXZZGCDK-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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